Rebaudioside A

Catalog No.
S541149
CAS No.
58543-16-1
M.F
C44H70O23
M. Wt
967.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rebaudioside A

CAS Number

58543-16-1

Product Name

Rebaudioside A

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C44H70O23

Molecular Weight

967.0 g/mol

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1

InChI Key

HELXLJCILKEWJH-NCGAPWICSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

19-O-beta-glucopyranosyl-13-O-(beta-glucopyranosyl(1-2)-beta-glucopyranosyl(1-3))-beta-glucopyranosyl-13-hydroxykaur-16-en-19-oic acid, 19-O-beta-glucopyranosyl-13-O-(beta-glucopyranosyl(1-2)-beta-glucopyranosyl(1-3))-beta-glucopyranosylsteviol, rebaudioside A

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Description

The exact mass of the compound Rebaudioside A is 966.4308 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Diterpenes, Kaurane - Supplementary Records. It belongs to the ontological category of rebaudioside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-diabetic Properties

Studies suggest Reb A may have anti-diabetic properties. Research has shown it can improve insulin sensitivity and blood sugar control in animal models []. However, human trials haven't yet provided conclusive evidence for its effectiveness in managing diabetes. Further research is needed to understand its potential role in diabetic treatment.

Anti-inflammatory and Antioxidant Effects

Reb A may possess anti-inflammatory and antioxidant properties. Cell culture studies have shown it can reduce inflammation and oxidative stress, both of which are implicated in various chronic diseases [, ]. While these findings are promising, further in vivo studies are necessary to confirm these effects in humans.

Weight Management

Some research suggests Reb A may aid in weight management. Studies have shown it can promote satiety and decrease calorie intake in animals []. However, human trials haven't provided definitive results on its effectiveness in weight loss. More research is needed to determine Reb A's role in weight management strategies.

Rebaudioside A is classified as a steviol glycoside, which consists of a steviol backbone linked to multiple glucose units. Specifically, it contains four glucose molecules, with the central glucose linked to the steviol structure at its hydroxyl group and the remaining glucose forming an ester bond at the carboxyl group . This compound is approximately 240 times sweeter than sucrose and has been noted for having less bitterness compared to other steviol glycosides like stevioside . Rebaudioside A was first isolated in 1931 and has since become a key ingredient in many sugar substitutes marketed under the generic name "stevia" .

The sweetness of Reb A is attributed to its interaction with sweet taste receptors on the tongue, particularly the T1R2-T1R3 heterodimer []. When Reb A binds to these receptors, it triggers a signal transduction cascade that is perceived as sweetness in the brain.

There's ongoing research into potential extra-gustatory effects of Reb A, such as its influence on blood sugar regulation or gut hormone release, but more studies are needed to establish conclusive mechanisms [].

, particularly degradation processes that can occur under acidic conditions. The degradation mechanism involves a two-step reaction where the exomethylene group at positions C16–C17 is susceptible to acid-catalyzed rearrangement. This leads to the formation of carbocation intermediates and subsequent products . The activation energy for these reactions has been quantified, indicating that degradation can occur relatively easily under certain conditions .

Rebaudioside A exhibits several biological activities. It interacts with taste receptors, specifically binding to sweet receptors T1R2 and T1R3, while also engaging with bitter receptors T2R4 and T2R14 . This dual interaction contributes to its sweetness profile and potential applications in food science. Additionally, studies suggest that Rebaudioside A may have antioxidant properties, influencing lipid peroxidation processes within biological systems .

There are primarily two methods for synthesizing Rebaudioside A:

  • Extraction from Stevia Leaves: The traditional method involves extracting Rebaudioside A from Stevia rebaudiana leaves using hot water or organic solvents like ethanol or methanol. This method allows for the isolation of Rebaudioside A alongside other glycosides present in the leaves .
  • Bioconversion: Recent advancements have led to bioconversion techniques where enzymes are used to convert simpler steviol glycosides into Rebaudioside A. For example, glucosyltransferases can facilitate this transformation, providing a more sustainable and potentially scalable method for production .

Rebaudioside A is widely used in various sectors:

  • Food Industry: As a non-nutritive sweetener in beverages, desserts, and other food products.
  • Pharmaceuticals: Potential applications in formulations requiring sweetening agents without calories.
  • Cosmetics: Used in some cosmetic formulations for its sweet taste profile.

Its unique properties make it an attractive alternative to sugar in many products aimed at health-conscious consumers.

Research indicates that Rebaudioside A interacts with various receptors beyond taste perception. Its binding to bitter receptors suggests potential implications for flavor modulation in food products. Additionally, studies have explored its metabolic pathways and how it is processed in human systems, although it is not an endogenous metabolite .

Rebaudioside A shares similarities with several other steviol glycosides. Below is a comparison highlighting its uniqueness:

CompoundSweetness Relative to SucroseBitter AftertasteSource
Rebaudioside A240 timesMinimalStevia rebaudiana
Stevioside140 timesModerateStevia rebaudiana
Rebaudioside M150-200 timesLowStevia rebaudiana
Rubusoside300 timesModerateRubus idaeus (raspberry)

Unique Features of Rebaudioside A:

  • Sweetness: It is one of the sweetest among steviol glycosides.
  • Stability: Exhibits high stability under various conditions compared to other glycosides.
  • Taste Profile: Has a significantly lower bitterness than stevioside.

Distribution in Stevia rebaudiana

Rebaudioside A represents one of the most commercially valuable steviol glycosides found in Stevia rebaudiana Bertoni, distinguished by its superior sweetening properties and reduced bitter aftertaste compared to stevioside [1] [2]. The compound occurs naturally throughout various tissues of the plant, with the highest concentrations typically found in mature leaf tissues.

Quantitative Analysis in Plant Tissues

Comprehensive analytical studies have revealed significant variation in rebaudioside A content across different plant tissues and developmental stages. The concentration of rebaudioside A in Stevia rebaudiana leaves typically ranges from 2.3 to 3.8 percent of dry weight under standard growing conditions [1], while stevioside concentrations range from 6.5 to 9.1 percent [1]. However, these values demonstrate considerable variability depending on genetic factors, environmental conditions, and analytical methodologies employed.

Advanced high-performance liquid chromatography studies conducted on Mexican Stevia varieties have demonstrated remarkable variation in rebaudioside A content between different cultivars. The Morita II variety exhibited exceptionally high rebaudioside A concentrations of 15.15 ± 0.02 grams per 100 grams of dry leaf material, while maintaining relatively low stevioside content of 3.97 ± 0.003 grams per 100 grams [3]. This represents a significantly favorable rebaudioside A to stevioside ratio compared to typical commercial varieties. In contrast, the Criolla variety showed higher stevioside content with correspondingly lower rebaudioside A levels [3].

Tissue-specific analysis has revealed that rebaudioside A accumulation follows distinct developmental patterns within the plant. Research examining different node positions indicated that the highest steviol glycoside content occurs in leaves at the third node position from the apical meristem [4]. Gene expression analysis of key biosynthetic enzymes demonstrated maximum expression in first node leaves, with decreasing expression toward the fifth node, although the actual rebaudioside A accumulation pattern showed optimal concentrations at the third node position [4].

Recent studies utilizing tissue culture methodologies have achieved substantial enhancements in rebaudioside A content. Optimal in vitro culture conditions using quarter-strength Murashige and Skoog medium supplemented with kinetin and naphthaleneacetic acid resulted in a 30.04 percent enhancement in rebaudioside A content compared to standard culture conditions [5]. These findings demonstrate the potential for biotechnological approaches to significantly improve rebaudioside A yields through optimized culture environments.

Commercial steviol glycoside extracts typically contain approximately 8 percent rebaudioside A and 80 percent stevioside [6], reflecting the natural abundance patterns observed in most Stevia varieties. However, breeding programs and biotechnological interventions have successfully developed varieties with substantially improved rebaudioside A to stevioside ratios, addressing commercial demands for higher quality sweetener profiles.

Agronomic Factors Affecting Concentration

Environmental and management factors exert profound influences on rebaudioside A biosynthesis and accumulation patterns in Stevia rebaudiana. Comprehensive field studies across multiple locations have demonstrated that both spatial variability and nutritional management significantly impact steviol glycoside profiles, with differential effects on rebaudioside A compared to stevioside [7] [8].

Nutritional management represents a critical determinant of rebaudioside A production. Field experiments conducted across three distinct locations in northern India revealed that optimal nitrogen application of 90 kilograms per hectare, combined with 40 kilograms per hectare of phosphorus pentoxide and 40 kilograms per hectare of potassium oxide, provided the most favorable conditions for dry leaf yield and steviol glycoside accumulation [7] [8]. However, the response patterns differed significantly between stevioside and rebaudioside A, with stevioside showing greater sensitivity to environmental factors and agronomic management, while rebaudioside A accumulation demonstrated less responsiveness to these variables [7] [8].

Nitrogen availability exhibits complex effects on steviol glycoside biosynthesis. While nitrogen deficiency has been associated with increased stevioside concentrations in leaf tissues, this increase occurs at the expense of overall steviol glycoside production and plant biomass [9] [10]. Conversely, adequate nitrogen supply supports robust vegetative growth and maintains balanced steviol glycoside profiles. Phosphorus availability proves critical for steviol glycoside biosynthesis, with deficiencies resulting in reduced leaf yield and diminished rebaudioside A content [9] [10].

Soil pH represents another crucial factor influencing rebaudioside A production. Stevia rebaudiana demonstrates optimal growth and steviol glycoside accumulation in slightly acidic to neutral soils with pH values between 6.5 and 7.5 [11]. However, recent hydroponic studies have indicated that maintaining pH levels below 7.0 proves essential for maximizing both leaf yield and steviol glycoside concentration [9]. Plants grown under neutral to alkaline conditions exhibit significantly reduced growth compared to those cultivated in slightly acidic environments.

Temperature regimes significantly impact rebaudioside A biosynthesis and plant development. Optimal temperature ranges for Stevia cultivation fall between 24 and 35 degrees Celsius, with daily temperature maxima not exceeding 48 degrees Celsius and nighttime minima remaining above 4 degrees Celsius [11] [12]. These temperature parameters influence both vegetative growth and the expression of key biosynthetic genes involved in steviol glycoside production.

Water management plays a fundamental role in determining rebaudioside A yields. Life cycle assessment studies have demonstrated that field production of Stevia leaves requires approximately 2.06 cubic meters of water per kilogram of rebaudioside A 60 percent purity product [13]. Irrigation represents the primary water consumption factor, accounting for the majority of water usage in Stevia cultivation systems. Adequate moisture availability proves essential for maintaining optimal plant growth and steviol glycoside accumulation, while water stress conditions negatively impact both biomass production and rebaudioside A content.

Harvest timing significantly influences rebaudioside A content and quality. Research has consistently demonstrated that optimal harvesting should occur just prior to flowering, when plants reach 40 to 60 centimeters in height [11]. This timing coincides with maximum biomass accumulation and peak steviol glycoside quality and quantity. Shorter day lengths induce flowering in Stevia rebaudiana, and harvesting before this transition ensures optimal rebaudioside A concentrations.

Geographic and climatic factors contribute substantially to rebaudioside A production variability. Among three experimental locations evaluated in India, the Council of Scientific and Industrial Research Institute of Himalayan Bioresource Technology location proved most suitable for both dry leaf yield and secondary metabolite accumulation, including rebaudioside A [7]. This demonstrates the importance of site selection and environmental matching for optimizing rebaudioside A production in commercial cultivation systems.

Occurrence in Other Plant Species

While Stevia rebaudiana remains the primary commercial source of rebaudioside A, steviol glycosides occur in a limited number of other plant species, though with different glycoside profiles and concentrations.

Stevia phlebophylla

Stevia phlebophylla represents the only other species within the extensive Stevia genus known to produce steviol glycosides [6] [14]. Among the approximately 230 species comprising the Stevia genus, only Stevia rebaudiana and Stevia phlebophylla demonstrate the capacity to synthesize these distinctive diterpene glycosides [1] [15]. Earlier research had suggested that Stevia phlebophylla possessed sweetening properties similar to Stevia rebaudiana, but subsequent investigations have challenged this assumption [1].

Recent phytochemical analyses of Stevia phlebophylla have revealed the presence of various diterpene glycosides, though detailed characterization of rebaudioside A content remains limited [16]. The steviol glycoside profile of Stevia phlebophylla differs substantially from that of Stevia rebaudiana, with generally lower concentrations of the major commercial glycosides. Current evidence suggests that while Stevia phlebophylla does contain steviol glycosides, including rebaudioside A, the concentrations are significantly lower than those found in Stevia rebaudiana, limiting its commercial potential as an alternative source.

The taxonomic relationship between Stevia rebaudiana and Stevia phlebophylla suggests a shared evolutionary origin for steviol glycoside biosynthetic capabilities within this specific lineage of the Stevia genus. However, the restriction of significant steviol glycoside production to only these two species among the extensive Stevia genus highlights the specialized nature of this biosynthetic capacity.

Rubus chingii

Rubus chingii, commonly known as Chinese sweet tea, represents a notable example of convergent evolution in steviol glycoside biosynthesis, as this species belongs to the Rosaceae family rather than the Asteraceae family that includes Stevia species [6] [14]. This plant produces rubusoside, a steviol glycoside structurally related to but distinct from rebaudioside A.

Rubusoside, the primary steviol glycoside found in Rubus chingii, consists of steviol with glucose molecules attached at both the C-13 and C-19 positions, forming a steviol 13,19-bisglucoside structure [17] [18]. This compound exhibits sweetening properties and has been isolated from Rubus chingii leaves in concentrations exceeding 5 percent of dry weight [18]. However, rubusoside differs fundamentally from rebaudioside A in its glycosylation pattern and does not contain the branched glucose structure characteristic of rebaudioside A.

The biosynthesis of rubusoside in Rubus chingii involves different enzymatic mechanisms compared to rebaudioside A production in Stevia rebaudiana. While both compounds share the steviol backbone, the specific glycosyltransferases responsible for their synthesis exhibit distinct substrate specificities and product profiles. Rubusoside has been utilized as a substrate for enzymatic modification to produce rebaudioside A-like compounds through biotechnological approaches [18].

Rubus chingii also produces additional minor diterpene glycosides beyond rubusoside, including various suaviosides with different glycosylation patterns [18] [19]. These compounds contribute to the overall sweetening profile of the plant but do not include naturally occurring rebaudioside A. The presence of steviol glycosides in both Stevia species and Rubus chingii represents a remarkable example of independent evolution of similar biosynthetic pathways in distantly related plant families.

Biosynthetic Pathways in Plants

The biosynthesis of rebaudioside A in Stevia rebaudiana involves a complex series of enzymatic reactions that diverge from the general isoprenoid biosynthetic pathway. This process begins with the formation of the steviol backbone through the methylerythritol phosphate pathway and continues through a series of specific glycosylation reactions that ultimately produce the distinctive branched glucose structure characteristic of rebaudioside A.

The initial stages of rebaudioside A biosynthesis share common steps with gibberellic acid biosynthesis, utilizing the plastidial methylerythritol phosphate pathway for the production of isoprenoid precursors [20] [21]. The pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate by 1-deoxy-D-xylulose-5-phosphate synthase to form 1-deoxy-D-xylulose-5-phosphate. This compound undergoes subsequent modifications through the action of multiple enzymes, including 1-deoxy-D-xylulose-5-phosphate reductoisomerase, to produce isopentenyl diphosphate and dimethylallyl diphosphate.

The formation of geranylgeranyl diphosphate from these basic isoprenoid units involves geranylgeranyl diphosphate synthase, of which 14 gene copies have been identified in the Stevia rebaudiana genome [21]. This redundancy reflects the importance of this step in supporting both primary and secondary metabolite biosynthesis. Geranylgeranyl diphosphate serves as the substrate for ent-copalyl diphosphate synthase, which catalyzes the formation of ent-copalyl diphosphate through cyclization reactions [21].

The subsequent cyclization of ent-copalyl diphosphate to form ent-kaurene involves ent-kaurene synthase, which has been identified in five copies within the Stevia genome [21]. This multiplicity of gene copies suggests functional diversification and potential regulation of flux through the pathway. ent-Kaurene then undergoes oxidation reactions catalyzed by ent-kaurene oxidase to produce ent-kaurenoic acid, the final common intermediate shared between steviol glycoside and gibberellic acid biosynthesis [21].

The critical divergence point in the pathway occurs with the 13-hydroxylation of ent-kaurenoic acid by ent-kaurenoic acid 13-hydroxylase to form steviol, the aglycone backbone of all steviol glycosides [21]. This enzyme, likely belonging to the cytochrome P450 CYP716 family, represents the first committed step toward steviol glycoside biosynthesis. Four tandemly duplicated CYP716 genes have been identified as highly expressed in Stevia leaves, suggesting their involvement in this critical transformation [21].

The glycosylation of steviol to form rebaudioside A involves a carefully orchestrated sequence of reactions catalyzed by specific uridine diphosphate glycosyltransferases. The first glycosylation step involves UGT85C2, which catalyzes the addition of glucose to the C-13 hydroxyl group of steviol to form steviolmonoside [4] [22]. This initial glycosylation step appears to be rate-limiting in the overall pathway, as transcript levels of UGT85C2 correlate strongly with total steviol glycoside accumulation in plant tissues [23].

Following the formation of steviolmonoside, an as-yet-unidentified glycosyltransferase catalyzes the addition of glucose to the C-2' position of the C-13 glucose to form steviolbioside [22] [24]. This intermediate represents a crucial branching point in the pathway, as it serves as the precursor for multiple steviol glycosides through different subsequent modifications.

The formation of stevioside from steviolbioside involves UGT74G1, which catalyzes the glucosylation of the C-19 carboxyl group [4] [22]. This step completes the formation of the basic stevioside structure, which serves as the immediate precursor for rebaudioside A biosynthesis. UGT74G1 demonstrates specific substrate recognition for steviolbioside and cannot utilize simpler steviol derivatives as substrates [24].

The final step in rebaudioside A biosynthesis involves UGT76G1, which catalyzes the formation of the characteristic branched glucose structure by adding glucose to the C-3' position of the C-13 glucose moiety of stevioside [4] [22] [23]. This enzyme exhibits remarkable substrate specificity and has been extensively characterized through structural studies. X-ray crystallography has revealed the molecular basis for UGT76G1's ability to accommodate the complex stevioside substrate and achieve precise regioselectivity for branched glucoside formation [23].

The active site of UGT76G1 contains specific structural features that enable it to bind the two-glucosyl side chain of stevioside and orient it correctly for the addition of the third glucose molecule [23]. The enzyme utilizes a catalytic histidine residue for the glycosylation reaction and employs specific binding pockets to achieve the required substrate orientation. This structural organization distinguishes UGT76G1 from other glycosyltransferases in the pathway and enables its unique role in rebaudioside A formation.

Genetic Regulation of Rebaudioside A Production

The genetic regulation of rebaudioside A biosynthesis involves complex transcriptional and post-transcriptional mechanisms that coordinate the expression of multiple biosynthetic genes in response to developmental and environmental cues. Recent genomic and transcriptomic analyses have identified key regulatory elements and transcription factors that control steviol glycoside production in Stevia rebaudiana.

Transcriptional regulation of rebaudioside A biosynthesis involves multiple families of transcription factors that coordinate the expression of biosynthetic genes. Comprehensive transcriptome analysis has identified 124 cytochrome P450 genes and 45 uridine diphosphate glycosyltransferase genes in Stevia rebaudiana, many of which show developmental phase-dependent expression patterns that correlate with steviol glycoside accumulation [25]. The expression of key pathway genes, including DXS, HMGR, and KA13H, along with important transcription factors from the WRKY, MYB, and NAC families, demonstrates coordinated regulation during different developmental phases [25].

The bHLH transcription factor family plays a particularly important role in regulating rebaudioside A biosynthesis. Genome-wide analysis has identified 159 SrbHLH genes in Stevia rebaudiana, with 28 of these showing significant co-expression with structural genes involved in rebaudioside A biosynthesis [26] [27]. Functional analysis using dual luciferase reporter assays has confirmed that five specific bHLH transcription factors - SrbHLH22, SrbHLH111, SrbHLH126, SrbHLH142, and SrbHLH152 - directly activate the expression of UGT76G1, the key enzyme responsible for rebaudioside A formation [27].

These regulatory bHLH proteins show distinct expression patterns across different tissues, with SrbHLH22, SrbHLH111, and SrbHLH152 exhibiting higher expression in leaves compared to other tissues [27]. This tissue-specific expression pattern correlates with the preferential accumulation of rebaudioside A in leaf tissues. Subcellular localization studies have confirmed that these transcription factors localize primarily to the nucleus, consistent with their role as transcriptional regulators [27].

The WRKY transcription factor family also contributes to steviol glycoside regulation, with SrWRKY71 identified as a negative regulator of SrUGT76G1 expression [28]. This finding suggests that rebaudioside A biosynthesis involves both positive and negative regulatory mechanisms that fine-tune enzyme expression levels in response to physiological conditions.

Genetic studies have revealed that rebaudioside A production is controlled by specific genetic loci with measurable effects on glycoside profiles. Classical genetic analysis using F2 populations from crosses between parents with divergent glycoside profiles has demonstrated that the presence or absence of rebaudioside A is controlled by a single dominant gene designated Rae (rebaudioside A enablement) [29]. Plants with the dominant Rae allele produce rebaudioside A, while homozygous recessive plants lack this compound entirely.

The actual proportions of rebaudioside A in plants carrying the dominant Rae allele appear to be controlled by additional genetic factors, possibly involving multiple alleles with unequal effects [29]. This genetic architecture explains the continuous variation observed in rebaudioside A content among different Stevia varieties and provides a framework for breeding programs aimed at improving rebaudioside A content.

Polymorphism analysis of UGT76G1 has revealed multiple naturally occurring variants that affect enzyme functionality and rebaudioside A production [30]. Seven different UGT76G1 variants have been identified, with four leading to functional proteins and three resulting in non-functional isoforms. Importantly, loss of UGT76G1 functionality does not necessarily result from premature stop codons but can arise from amino acid substitutions that affect substrate specificity or enzyme stability [30].

Gene expression regulation shows clear developmental patterns that coordinate with rebaudioside A accumulation. Expression analysis of fifteen genes involved in steviol glycoside biosynthesis has revealed that nine genes are significantly upregulated during specific developmental phases [4]. The expression of UGT76G1 specifically correlates with rebaudioside A content, showing maximum expression in mature leaves at optimal node positions [31].

Environmental factors also influence the genetic regulation of rebaudioside A biosynthesis. Studies examining the effects of abiotic stress have demonstrated that mannitol treatment can modulate the expression of key biosynthetic genes, including UGT76G1, UGT74G1, kaurene oxidase, and kaurene synthase [32]. The highest UGT76G1 expression occurs under moderate mannitol stress conditions, correlating with enhanced rebaudioside A accumulation [32].

Hormonal regulation represents another important aspect of genetic control. Treatment with gibberellic acid upregulates the expression of several pathway genes, including SrMCT, SrCMK, SrMDS, and SrUGT74G1, while methyl jasmonate and kinetin treatments downregulate the expression of all fifteen studied genes [4]. These findings suggest that rebaudioside A biosynthesis is integrated with general plant hormone signaling networks.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

14

Exact Mass

966.43078848 g/mol

Monoisotopic Mass

966.43078848 g/mol

Heavy Atom Count

67

Taste

The sweetness is tainted with a bitter and undesirable aftertaste. The time-intensity profile is characteristic of naturally occurring sweeteners: slow onset, but lingering. ... enzymatically glycosylated blend of stevioside and rebaudioside A, ... appears to impart a cleaner taste profile

Appearance

Solid powder

Melting Point

242 - 244 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B3FUD0528F

Therapeutic Uses

TRADITIONAL MEDICINE: A number of studies have suggested that, beside sweetness, stevioside along with related compounds, which include rebaudioside A (second most abundant component of S. rebaudiana leaf), steviol and isosteviol (metabolic components of stevioside) may also offer therapeutic benefits, as they have anti-hyperglycemic, anti-hypertensive, anti-inflammatory, anti-tumor, anti-diarrheal, diuretic, and immunomodulatory actions. It is of interest to note that their effects on plasma glucose level and blood pressure are only observed when these parameters are higher than normal. As steviol can interact with drug transporters, its role as a drug modulator is proposed...
/EXPL THER/ ...This study was to designed to evaluate the effect of stevioside in human hypertension. A multicentre, randomized, double-blind, placebo-controlled study was undertaken. This study group consisted of 106 Chinese hypertensive subjects with diastolic blood pressure between 95 and 110 mm Hg and ages ranging from 28 to 75 years with 60 subjects (men 34, women 26; mean +/- s.d., 54.1+/-3.8 years) allocated to active treatment and 46 (men 19, women 27; mean +/- s.d., 53.7+/-4.1 years) to placebo treatment. Each subject was given capsules containing stevioside (250 mg) or placebo thrice daily and followed-up at monthly intervals for 1 year. After 3 months, the systolic and diastolic blood pressure of the stevioside group decreased significantly (systolic: /from/166.0+/-9.4 /to/ 152.6+/-6.8 mmHg; diastolic: /from/ 104.7 +/- 5.2 /to/ 90.3+/-3.6 mm Hg, P<0.05), and the effect persisted during the whole year. Blood biochemistry parameters including lipid and glucose showed no significant changes. No significant adverse effect was observed and quality of life assessment showed no deterioration. This study shows that oral stevioside is a well tolerated and effective modality that may be considered as an alternative or supplementary therapy for patients with hypertension. /Stevioside/

Other CAS

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92332-31-5

Absorption Distribution and Excretion

In a study designed to compare the absorption, plasma profiles, metabolism and excretion of (14)C-rebaudioside A, (14)C-stevioside and (14)C-steviol, single oral gavage doses were administered to intact and bile duct-cannulated male and female Sprague-Dawley rats. Doses of 5 mg (14)C-rebaudioside A/kg bw, 4.2 mg (14)C-stevioside/kg bw and 1.6 mg (14)C-steviol/kg bw were administered for the absorption, metabolism and excretion parts of the study; these doses were equal when converted to steviol. In order to determine the plasma profile, three rats per sex per substance were dosed and blood samples taken 0.5, 1, 4, 8, 12 and 24 hr after dosing. Peak plasma concentrations (Cmax) of the three test compounds were recorded at 8, 4 and 0.5 hr following dosing with (14)C-rebaudioside A, (14)C-stevioside and(14)C-steviol, respectively. In the main study, 27 animals per sex per compound were used, and blood samples were taken 0.25, 0.5, 1, 2, 4, 8, 24, 28 and 72 hr after dosing. Concentrations of radioactivity were found to decline between 15 min and 1 hr following dosing with (14)C-rebaudioside A and (14)C-stevioside and then increased from 1 to 2-8 hr before declining again. The Cmax and the area under the plasma concentration-time curve (AUC) of steviol were lower for rebaudioside A than for stevioside, indicating slightly greater formation of steviol from stevioside than from rebaudioside A. Following an oral dose of (14)C-steviol, the Cmax occurred in the first 15 min after administration and declined rapidly between 15 min and 1 hr. A small increase was observed at 2 hr, followed by a further decline. A single dose of test compound was administered to five intact rats per sex and five bile duct-cannulated rats per sex. For intact rats, urine and feces were collected regularly up to 96 hr after dosing. For each cannulated rat, bile, urine and faces were collected regularly up to 48 hr after dosing. Of the total dose in intact rats, 97-98% of (14)C-rebaudioside A and (14)C-stevioside and 90% of (14)C-steviol were recovered in the feces. For all compounds, the majority of the fecal radioactivity was excreted in the first 24 hr after dosing (64-89%), with a further 10-22% excreted in the feces between 24 and 48 hr. No radioactivity was detected in the carcasses of the animals given any of the test compounds at 96 hr after dosing. In cannulated rats, 70-80% of the (14)C-rebaudioside A and (14)C-stevioside dosage was excreted in the bile within 24 hr. The remaining dose was excreted in the feces (21-30%) and in the urine and cage washings (1-2%). The biliary excretion of steviol was more rapid, with 50-70% of the dose eliminated in the first 3 hr after dosing. Only 1-2% of the dose was excreted in the feces, with urine and cage washings accounting for another 1%. /Steviol glycosides/
Five male Sprague-Dawley rats were administered an intravenous injection of 8 mg isosteviol/kg bw. Blood samples were taken immediately prior to dosing and for up to 48 h after dosing. Urine samples were collected up to 24 hr following dosing. Plasma and urine samples were analysed for isosteviol using liquid chromatography/tandem mass spectrometry (LC-MS/MS). Plasma levels declined relatively quickly for 150 min, and then a much slower rate of clearance was observed. Low renal excretion was observed, and a terminal half-life of 406 +/- 31.7 min was calculated. This high terminal half-life was due to a large volume of distribution (suggesting extensive distribution outside of the plasma) and a relatively low rate of clearance. /Isosteviol/

Metabolism Metabolites

Five male and five female healthy volunteers (aged 21-29 years) were provided with capsules containing 250 mg stevioside (97% stevioside, 2.8% steviolbioside, 0.2% rebaudioside A) to be taken 3 times per day for 3 days. Doses, expressed as steviol, were 299 mg/day or 4.60 mg/kg bw per day for females and 4.04 mg/kg bw per day for males. Twenty-four-hour urine samples were taken at enrollment and after dosing. Urine samples were analyzed for bound steviol and steviol glucuronide. Blood samples were also taken before and after dosing and analyzed for alkaline phosphatase, alanine aminotransferase (ALT), glutamic- pyruvic transaminase (GPT), creatine kinase and lactate dehydrogenase. No significant differences in electrolytes or markers of tissue damage were observed. The only metabolite detected in urine was steviol glucuronide. /It was/ concluded that because of its molecular size, the uptake of stevioside by the intestinal tract is likely to be very low and that stevioside is not degraded by enzymes in the gastrointestinal tract. However, bacteria found in the gut microflora are able to metabolize stevioside into free steviol, which is easily absorbed. /It is/ suggested that following degradation by the microflora, part of the steviol is absorbed by the colon and transported to the liver by portal blood, where it is conjugated with glucuronide, which is subsequently excreted in the urine. /Stevioside/
(14)C-rebaudioside A, (14)C-stevioside and (14)C-steviol were administered by gavage to intact and bile duct- cannulated male and female Sprague-Dawley rats, the fecal metabolite profiles were similar between the three test substances, with the predominant metabolite being steviol in all cases, with a smaller amount of steviol glucuronide being found, along with a very small percentage of unidentifiable metabolites. Steviol glucuronide was the predominant radioactive component in the bile, indicating that deconjugation occurs in the lower intestine. /Steviol glycosides/
The metabolism of stevioside (purity not stated) was investigated in human saliva, gastric secretions and fecal bacteria, as well as intestinal brush border membranes and intestinal microflora from rats, mice and hamsters. Stevioside was unchanged following incubation with human saliva and gastric secretions or with intestinal brush border membrane vesicles from rats, mice and hamsters. Microflora from rats, mice, hamsters and humans was found to metabolize stevioside to steviol. Steviol-16,17alpha-epoxide was found to be produced by human fecal bacteria, but this was converted back to steviol by further action of fecal bacteria. /Stevioside/

Associated Chemicals

Steviol;471-80-7
Rebaudioside A;58542-16-1
Stevioside;57817-89-7
Isosteviol;27975-19-5

Wikipedia

Rebaudioside_A
4-Chlorophthalic_anhydride

Biological Half Life

Five male Sprague-Dawley rats were administered an intravenous injection of 8 mg isosteviol/kg bw. Blood samples were taken immediately prior to dosing and for up to 48 hr after dosing. ... A terminal half-life of 406 +/- 31.7 min was calculated. This high terminal half-life was due to a large volume of distribution (suggesting extensive distribution outside of the plasma) and a relatively low rate of clearance. /Isosteviol/

Use Classification

Food additives -> Flavoring Agents
Food Additives -> SWEETENER; -> JECFA Functional Classes

Methods of Manufacturing

Stevioside can be isolated from the leaves of Stevia by extraction with water or water - ethanol mixtures. Crude Stevia extracts are more or less purified, e.g., by treatment with calcium or magnesium hydroxides or carbonates. Further purification by ion-exchangers, or absorption of undesired ingredients is possible. Stevioside can be obtained from the extracts by precipitation with methanol. ... Rebaudioside A is isolated from Stevia leaves in a similar way to stevioside. The ratio of rebaudioside A to stevioside can be increased by extraction with methanol, and further purification with column chromatography yields rebaudioside-A-rich products. Stevioside can, in addition, be transformed enzymatically to rebaudioside A. Commercial production routes often fail to yield pure stevioside or rebaudioside A.

General Manufacturing Information

The dried leaves, the water extract of leaves, and the refined chemical ingredients, eg, Stevioside and Rebaudioside A ... (approximately 300X) /of Stevia rebaudiana Bertoni/ can all be used as sweetening agents. These are collectively referred to as stevia.
Discovered in Paraguay and Brazil, /Stevia rebaudiana Bertoni/ was identified in the early 1970s as a plant of high economical value and transported to Japan for cultivation, where the commercialization of stevia leaves extract as a natural sweetener became a success. Today Stevia plant is cultivated primarily in China. ... In Japan, enzymatically glycosylated blend of stevioside and rebaudioside A, which appears to impart a cleaner taste profile, is also available commercially.
Besides steviol, the leaves of Stevia rebaudiana contain a number of other sweet glycosides, the most important of which is rebaudioside A. Rebaudioside A is 13-O-beta-glycopyranosylsteviol-19-O-beta-glucopyranosyl-(1,3)-sophorosyl ester [58543-16-1], C44H70O23, mw 967.0. Further sweet constituents of Stevia leaves are other steviol glycosides, such as rebaudiosides, dulcoside, and steviolbioside.

Interactions

The aim of this study was to elucidate the anti-inflammatory and immunomodulatory activities of stevioside and its metabolite, steviol. Stevioside at 1 mM significantly suppressed lipopolysaccharide (LPS)-induced release of TNF-alpha and IL-1beta and slightly suppressed nitric oxide release in THP-1 cells without exerting any direct toxic effect, whereas steviol at 100 uM did not. Activation of IKKbeta and transcription factor NF-kappaB were suppressed by stevioside, as demonstrated by Western blotting. Furthermore, only stevioside induced TNF-alpha, IL-1beta, and nitric oxide release in unstimulated THP-1 cells. Release of TNF-alpha could be partially neutralized by anti-TLR4 antibody. This study suggested that stevioside attenuates synthesis of inflammatory mediators in LPS-stimulated THP-1 cells by interfering with the IKKbeta and NF-kappaB signaling pathway, and stevioside-induced TNF-alpha secretion is partially mediated through TLR4.
In a study to investigate chemoprevention, the effect of rebaudioside A (purity >99.5%) on azoxymethane-induced aberrant crypt foci was studied in groups of male F344 rats. One group of 16 rats was given three weekly subcutaneous injections of azoxymethane for 2 weeks and a diet containing 200 mg rebaudioside A/kg for 5 weeks, from 1 week before to 2 weeks after azoxymethane administration, and was then sacrificed. The dose expressed as steviol was 6.6 ug/kg bw per day. Other groups received a diet containing rebaudioside A with no azoxymethane injections (6 rats), a basal diet with no azoxymethane (6 rats) or azoxymethane injections and a basal diet only (16 rats). At the end of the study, the colons were removed from eight animals in the test group and from one in each of the control groups and examined for aberrant crypt foci. The colonic mucosa of the remaining animals from each group were pooled and examined for ornithine decarboxylase activity. Silver-stained nucleolar organizer region (AgNOR) protein count was also determined for each group. Both ornithine decarboxylase and AgNOR number are biomarkers for cell proliferation. The average body weights and mean liver weights of the animals receiving the test compound and the azoxymethane injections were significantly lower than those of the animals receiving azoxymethane alone. No signs of toxicity were observed, and food consumption was unaffected by treatment. There was a non-significant trend for rebaudioside A to reduce the number of azoxymethane-induced aberrant crypt foci, mucosal ornithine decarboxylase activity and the number of AgNORs. /Rebaudioside A/
Stevioside inhibits the action of atractyloside on energy metabolism in the isolated perfused rat liver. The effects of atractyloside on glycolysis, glycogenolysis, gluconeogenesis and oxygen uptake are decreased by stevioside. The concentration for half-maximal action is 0.5 mM. The site of the action is located on the outside of the cell. Possibly, stevioside affects the transport of atractyloside across the cell membrane. /Stevioside/

Dates

Last modified: 08-15-2023

Prakash I, Bunders C, Devkota KP, Charan RD, Ramirez C, Snyder TM, Priedemann C, Markosyan A, Jarrin C, Halle RT. Bioconversion of rebaudioside I from rebaudioside A. Molecules. 2014 Oct 28;19(11):17345-55. doi: 10.3390/molecules191117345. PubMed PMID: 25353385.

Prakash I, Bunders C, Devkota KP, Charan RD, Ramirez C, Parikh M, Markosyan A. Isolation and structure elucidation of rebaudioside D2 from bioconversion reaction of rebaudioside A to rebaudioside D. Nat Prod Commun. 2014 Aug;9(8):1135-8. PubMed PMID: 25233591.

Gasmalla MA, Yang R, Hua X. Extraction of rebaudioside-A by sonication from Stevia rebaudiana Bertoni leaf and decolorization of the extract by polymers. J Food Sci Technol. 2015 Sep;52(9):5946-53. doi: 10.1007/s13197-015-1717-3. Epub 2015 Jan 14. PubMed PMID: 26345012; PubMed Central PMCID: PMC4554623.

Wu X, Wang B, Chen T, Gan M, Chen X, Chen F, Wei H, Xu F. The non-cytotoxicity characterization of rebaudioside A as a food additive. Food Chem Toxicol. 2014 Apr;66:334-40. doi: 10.1016/j.fct.2014.01.038. Epub 2014 Feb 2. PubMed PMID: 24500608.

Bathinapatla A, Kanchi S, Singh P, Sabela MI, Bisetty K. An ultrasensitive performance enhanced novel cytochrome c biosensor for the detection of rebaudioside A. Biosens Bioelectron. 2016 Mar 15;77:116-23. doi: 10.1016/j.bios.2015.09.004. Epub 2015 Sep 2. PubMed PMID: 26397423.

Majchrzak D, Ipsen A, Koenig J. Sucrose-replacement by rebaudioside a in a model beverage. J Food Sci Technol. 2015 Sep;52(9):6031-6. doi: 10.1007/s13197-014-1624-z. Epub 2014 Nov 5. PubMed PMID: 26345024; PubMed Central PMCID: PMC4554609.

Wang Y, Chen L, Li Y, Li Y, Yan M, Chen K, Hao N, Xu L. Efficient enzymatic production of rebaudioside A from stevioside. Biosci Biotechnol Biochem. 2016;80(1):67-73. doi: 10.1080/09168451.2015.1072457. Epub 2015 Aug 11. PubMed PMID: 26264414.

Ye F, Yang R, Hua X, Zhao G. Adsorption characteristics of rebaudioside A and stevioside on cross-linked poly(styrene-co-divinylbenzene) macroporous resins functionalized with chloromethyl, amino and phenylboronic acid groups. Food Chem. 2014 Sep 15;159:38-46. doi: 10.1016/j.foodchem.2014.03.006. Epub 2014 Mar 12. PubMed PMID: 24767024.

Chopade PD, Sarma B, Santiso EE, Simpson J, Fry JC, Yurttas N, Biermann KL, Chen J, Trout BL, Myerson AS. On the connection between nonmonotonic taste behavior and molecular conformation in solution: The case of rebaudioside-A. J Chem Phys. 2015 Dec 28;143(24):244301. doi: 10.1063/1.4937946. PubMed PMID: 26723665.

Yang YH, Huang SZ, Han YL, Yuan HY, Gu CS, Zhao YH. Base substitution mutations in uridinediphosphate-dependent glycosyltransferase 76G1 gene of Stevia rebaudiana causes the low levels of rebaudioside A: mutations in UGT76G1, a key gene of steviol glycosides synthesis. Plant Physiol Biochem. 2014 Jul;80:220-5. doi: 10.1016/j.plaphy.2014.04.005. Epub 2014 Apr 23. PubMed PMID: 24811677.

Saravanan R, Vengatash babu K, Ramachandran V. Effect of Rebaudioside A, a diterpenoid on glucose homeostasis in STZ-induced diabetic rats. J Physiol Biochem. 2012 Sep;68(3):421-31. doi: 10.1007/s13105-012-0156-0. Epub 2012 Feb 29. PubMed PMID: 22374587.

Li Y, Li Y, Wang Y, Chen L, Yan M, Chen K, Xu L, Ouyang P. Production of Rebaudioside A from Stevioside Catalyzed by the Engineered Saccharomyces cerevisiae. Appl Biochem Biotechnol. 2016 Apr;178(8):1586-98. doi: 10.1007/s12010-015-1969-4. Epub 2016 Jan 6. PubMed PMID: 26733458.

Ripken D, van der Wielen N, Wortelboer HM, Meijerink J, Witkamp RF, Hendriks HF. Steviol glycoside rebaudioside A induces glucagon-like peptide-1 and peptide YY release in a porcine ex vivo intestinal model. J Agric Food Chem. 2014 Aug 20;62(33):8365-70. doi: 10.1021/jf501105w. Epub 2014 Aug 7. PubMed PMID: 25062288.

Prakash I, Bunders C, Devkota KP, Charan RD, Ramirez C, Priedemann C, Markosyan A. Isolation and characterization of a novel rebaudioside M isomer from a bioconversion reaction of rebaudioside A and NMR comparison studies of rebaudioside M isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita. Biomolecules. 2014 Mar 31;4(2):374-89. doi: 10.3390/biom4020374. PubMed PMID: 24970220; PubMed Central PMCID: PMC4101487.

Rumelhard M, Hosako H, Eurlings IM, Westerink WM, Staska LM, van de Wiel JA, La Marta J. Safety evaluation of rebaudioside A produced by fermentation. Food Chem Toxicol. 2016 Mar;89:73-84. doi: 10.1016/j.fct.2016.01.005. Epub 2016 Jan 15. PubMed PMID: 26776281.

Corcuff JB, Brossaud J. Rebaudioside A and cortisol metabolism: sweet news for consumers. Clin Chim Acta. 2014 Apr 20;431:276-7. doi: 10.1016/j.cca.2014.02.017. Epub 2014 Feb 28. PubMed PMID: 24589773.

Adari BR, Alavala S, George SA, Meshram HM, Tiwari AK, Sarma AV. Synthesis of rebaudioside-A by enzymatic transglycosylation of stevioside present in the leaves of Stevia rebaudiana Bertoni. Food Chem. 2016 Jun 1;200:154-8. doi: 10.1016/j.foodchem.2016.01.033. Epub 2016 Jan 9. PubMed PMID: 26830573.

Uyanikgil Y, Cavusoglu T, Balcıoglu HA, Gurgul S, Solmaz V, Ozlece HK, Erten N, Erbas O. Rebaudioside A inhibits pentylenetetrazol-induced convulsions in rats. Kaohsiung J Med Sci. 2016 Sep;32(9):446-51. doi: 10.1016/j.kjms.2016.07.002. Epub 2016 Aug 4. PubMed PMID: 27638403.

Ma Y, Chen Y, Zhang W, Sun H, Xia W. [Biological conversion of stevioside to steviol by Aspergillus aculeatus and the purification of rebaudioside A]. Wei Sheng Wu Xue Bao. 2014 Jan 4;54(1):62-8. Chinese. PubMed PMID: 24783855.

van der Wielen N, Ten Klooster JP, Muckenschnabl S, Pieters R, Hendriks HF, Witkamp RF, Meijerink J. The Noncaloric Sweetener Rebaudioside A Stimulates Glucagon-Like Peptide 1 Release and Increases Enteroendocrine Cell Numbers in 2-Dimensional Mouse Organoids Derived from Different Locations of the Intestine. J Nutr. 2016 Dec;146(12):2429-2435. Epub 2016 Oct 26. PubMed PMID: 27798332.

Rebaudioside A MATERIAL SAFETY DATA SHEET November 6, 2006

Izawa, Kunisuke; Amino, Yusuke; Kohmura, Masanori; Ueda, Yoichi; Kuroda, Motonaka (2010). "4.16 - Human–Environment Interactions – Taste". In Liu, Hung-Wen (Ben); Mander, Lew (eds.). Comprehensive Natural Products II. Vol. 4. Elsevier. pp. 631–671. doi:10.1016/B978-008045382-8.00108-8. ISBN 978-0-08-045382-8. Among the glycosides, stevioside is the most abundant followed by rebaudioside A. Stevioside is 140 times sweeter than sucrose, while rebaudioside is 240 times sweeter.

Goyal SK, Samsher, Goyal RK (2010). "Stevia (Stevia rebaudiana) a bio-sweetener: a review". International Journal of Food Sciences and Nutrition. 61 (1): 1–10. doi:10.3109/09637480903193049. PMID 19961353. S2CID 24564964.

Upreti, M., Dubois, G., and Prakash, I. Synthetic study on the relationship between structure and sweet taste properties of steviol glycosides. Molecules 17(4), 4186-4196 (2012).

Sclafani, A., Bahrani, M., Zukerman, S., et al. Stevia and saccharin preferences in rats and mice. Chem. Senses 35(5), 433-443 (2010).

van der Wielen, N., ten Klooster, J.P., Muckenschnabi, S., et al. The noncaloric sweetener Rebaudioside A stimulates glucagon-like peptide 1 release and increases enteroendocrine cell numbers in 2-dimensional mouse organoids derived from different locations of the intestine. J. Nutr. 146(12), 2429-2435 (2016).

Brusick, D.J. A critical review of the genetic toxicity of steviol and steviol glycosides. Food Chem. Toxicol. 46(Suppl 7), S83-S91 (2008).

Roberts, A., and Renwick, A.G. Comparative toxicokinetics and metabolism of rebaudioside A, stevioside, and steviol in rats. Food Chem. Toxicol. 46(Suppl 7), S31-S39 (2008).

Shin, D.H., Lee, J.H., Kang, M.S., et al. Glycemic effects of rebaudioside A and erythritol in people with glucose intolerance. Diabetes Metab. J. 40(4), 283-289 (2016).

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